2-(Hydroxymethyl)benzoyl azide
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Overview
Description
2-(Hydroxymethyl)benzoyl azide is an organic compound that belongs to the class of azides. Azides are known for their unique reactivity and are widely used in organic synthesis. This compound is characterized by the presence of a hydroxymethyl group attached to a benzoyl azide moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)benzoyl azide typically involves the reaction of 2-(hydroxymethyl)benzoic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with sodium azide to form the desired azide compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement, where the azide group is converted to an isocyanate intermediate, which can further react to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Rearrangement: Heat or acid catalysts to facilitate the Curtius rearrangement.
Major Products Formed:
Amines: From reduction reactions.
Isocyanates: From rearrangement reactions.
Scientific Research Applications
2-(Hydroxymethyl)benzoyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)benzoyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. These reactions often involve the formation of intermediates such as isocyanates, which can further react to form amines or other derivatives .
Comparison with Similar Compounds
Benzoyl Azide: Similar in structure but lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)benzoic Acid: Precursor to 2-(hydroxymethyl)benzoyl azide, but lacks the azide functionality.
Phenyl Azide: Contains an azide group attached to a phenyl ring, but lacks the benzoyl and hydroxymethyl groups.
Uniqueness: this compound is unique due to the presence of both the hydroxymethyl and azide groups, which provide a combination of reactivity and functionalization options not found in similar compounds .
Properties
CAS No. |
61361-07-7 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)benzoyl azide |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-8(13)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 |
InChI Key |
TYQDSFRUYYACRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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